molecular formula C20H22N2O3 B4993340 3-(Benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-(Benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4993340
M. Wt: 338.4 g/mol
InChI Key: WFINSIWOUKQTTG-UHFFFAOYSA-N
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Description

3-(Benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzylamino group: This step may involve the reaction of the pyrrolidine intermediate with benzylamine under controlled conditions.

    Attachment of the propoxyphenyl group: This can be done through a substitution reaction using a propoxyphenyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can reduce double bonds or other functional groups.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylamino)-1-phenylpyrrolidine-2,5-dione: Lacks the propoxy group, which might affect its biological activity.

    3-(Amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione: Lacks the benzyl group, potentially altering its binding properties.

Uniqueness

3-(Benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the benzylamino and propoxyphenyl groups, which might confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

IUPAC Name

3-(benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-12-25-17-10-8-16(9-11-17)22-19(23)13-18(20(22)24)21-14-15-6-4-3-5-7-15/h3-11,18,21H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFINSIWOUKQTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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